![molecular formula C13H14N2O2 B1627656 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 62813-09-6](/img/structure/B1627656.png)
2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione, also known as P7C3, is a small molecule that has been studied for its neuroprotective properties. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, it has been the subject of numerous studies investigating its potential as a treatment for neurodegenerative diseases.
Scientific Research Applications
Enantiospecific Synthesis
A highly enantiospecific, azide-free synthesis approach for (−)-(R)- and (+)-(S)-piperidin-3-ol, derived from the structure of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione, showcases its utility in producing enantiomerically pure compounds. This methodology involves the enantiospecific ring openings of enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones, highlighting its significant role in synthetic organic chemistry for generating optically active piperidine derivatives in excellent yield M. S. Babu et al., 2014.
Molecular Docking and Cytotoxicity Investigation
Another critical application involves the synthesis of a Mannich base molecule, 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione, using a Mannich base condensation reaction. This compound has been subjected to molecular geometry optimization, vibrational frequency assignments, and extensive computational analyses to understand its interactions at the molecular level. Its potential was further explored through molecular docking studies and cytotoxic activity evaluation, indicating its significance in medicinal chemistry research for drug design and cancer therapy K. S. Devi et al., 2021.
Anti-Mycobacterial and Cytotoxic Evaluation
The compound's framework has been utilized in the development of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines, which were assessed for their anti-mycobacterial activities. A particular derivative showcased potent and non-cytotoxic properties against Mycobacterium tuberculosis, illustrating the compound's relevance in addressing infectious diseases and its potential for therapeutic application A. Rani et al., 2019.
Conformational Switching and Radical Cyclization
Research into the radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles and 4-(2-bromophenylamino)-4-piperidinecarbonitriles demonstrates the synthetic versatility of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione derivatives. This process yields spiro[2H-indole-2-cyclohexan]-3(1H)-imines and spiro[2H-indole-2,4'-piperidin]-3(1H)-imines, contributing to the field of organic chemistry by offering new pathways for the synthesis of complex nitrogen-containing heterocycles R. Sulsky et al., 1999.
properties
IUPAC Name |
2-piperidin-3-ylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZMSVKCTYEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601584 | |
Record name | 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
62813-09-6 | |
Record name | 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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